(1-Methoxy-2,2-dimethylcyclohexyl)methanamine
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Overview
Description
(1-Methoxy-2,2-dimethylcyclohexyl)methanamine is an organic compound with the molecular formula C10H21NO It is a derivative of cyclohexane, featuring a methoxy group and a dimethyl substitution on the cyclohexane ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-2,2-dimethylcyclohexyl)methanamine typically involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form the methoxy derivative. This intermediate is then subjected to reductive amination using an amine source such as ammonia or a primary amine under hydrogenation conditions with a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-2,2-dimethylcyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The amine group can be reduced to form a secondary or tertiary amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles like halides or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
(1-Methoxy-2,2-dimethylcyclohexyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methoxy-2,2-dimethylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethoxy)ethanamine
- Propane, 1-methoxy-2,2-dimethyl-
Uniqueness
(1-Methoxy-2,2-dimethylcyclohexyl)methanamine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Biological Activity
(1-Methoxy-2,2-dimethylcyclohexyl)methanamine is a compound that has garnered attention due to its unique structural features, including a methoxy group and a methanamine functional group attached to a cyclohexane ring. This structure suggests potential biological activities that are currently under investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H17NO, characterized by the following structural features:
Property | Value |
---|---|
Molecular Weight | 181.26 g/mol |
IUPAC Name | This compound |
Functional Groups | Methoxy, Amine |
The presence of the methoxy group enhances solubility and reactivity, which could influence its biological interactions.
Biological Activity
Research into the biological activity of this compound is still emerging. However, compounds with similar structures often exhibit significant pharmacological properties such as:
- Anti-inflammatory Effects: Many amine-containing compounds have been shown to modulate inflammatory pathways.
- Analgesic Properties: Potential interactions with pain pathways suggest possible analgesic effects.
- Neuroprotective Effects: The amine functional group indicates potential interactions with neurotransmitter systems, possibly influencing mood or cognitive functions.
The mechanisms through which this compound exerts its biological effects may involve:
- Interaction with Receptors: The compound may interact with various neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
- Cellular Assays: High-throughput screening methods can be employed to evaluate the compound's efficacy against specific biological targets.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-Methylcyclohexylmethanamine | Similar amine structure but lacks methoxy group | Less soluble; different reactivity |
2-Ethyl-1-methylaminocyclohexane | Contains ethyl instead of methoxy | Different pharmacological activity |
3-Methoxy-N,N-dimethylbutanamine | Aliphatic chain instead of cyclohexane | More linear structure; altered bioactivity |
This table highlights how the unique bicyclic structure of this compound may lead to distinct biological activities compared to its analogs.
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Areas for future exploration include:
- In Vivo Studies: Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies: Investigating specific molecular targets and signaling pathways influenced by the compound.
- Safety Profile Evaluation: Assessing toxicity and side effects through comprehensive safety studies.
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
(1-methoxy-2,2-dimethylcyclohexyl)methanamine |
InChI |
InChI=1S/C10H21NO/c1-9(2)6-4-5-7-10(9,8-11)12-3/h4-8,11H2,1-3H3 |
InChI Key |
AHPXYSDIBLHNJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1(CN)OC)C |
Origin of Product |
United States |
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